![molecular formula C13H9NO2 B14118873 4-Phenoxyfuro[3,2-c]pyridine](/img/structure/B14118873.png)
4-Phenoxyfuro[3,2-c]pyridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenoxyfuro[3,2-c]pyridine is a heterocyclic compound that belongs to the class of furopyridines These compounds are known for their unique structural features, which include a fused furan and pyridine ring system
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenoxyfuro[3,2-c]pyridine typically involves the condensation of appropriate aldehydes with furopropenoic acids under Doebner’s conditions. The resulting acids are then converted to the corresponding azides, which are cyclized by heating in Dowtherm to form furopyridones. These compounds are subsequently aromatized with phosphorus oxychloride to yield chloro derivatives of furo[3,2-c]pyridine. The chlorine atom in these derivatives can be replaced by nucleophilic substitution with alkoxides or cyclic secondary amines to form 4-substituted furopyridines .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
化学反应分析
Types of Reactions
4-Phenoxyfuro[3,2-c]pyridine undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form corresponding epoxides.
Reduction: The pyridine ring can be reduced to form dihydropyridine derivatives.
Substitution: The chlorine atom in chloro derivatives can be replaced by nucleophiles such as alkoxides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions are typically carried out using sodium alkoxides or secondary amines in the presence of a suitable solvent.
Major Products
Oxidation: Epoxide derivatives of this compound.
Reduction: Dihydropyridine derivatives.
Substitution: Alkoxy or amino derivatives of this compound.
科学研究应用
4-Phenoxyfuro[3,2-c]pyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioisostere in drug design, particularly in the development of kinase inhibitors.
Industry: Utilized in the development of novel materials with unique electronic and optical properties.
作用机制
The mechanism of action of 4-Phenoxyfuro[3,2-c]pyridine involves its interaction with specific molecular targets, such as VEGFR-2 and c-Met kinases. The compound binds to the active sites of these kinases, inhibiting their activity and thereby blocking the signaling pathways involved in cell proliferation and survival. This inhibition leads to the induction of apoptosis in cancer cells and the arrest of cell cycle progression in the G0/G1 phase .
相似化合物的比较
4-Phenoxyfuro[3,2-c]pyridine can be compared with other similar compounds, such as:
Furo[2,3-b]pyridine: Another furopyridine with a different ring fusion pattern.
Furo[2,3-c]pyridine: Similar to this compound but with different substitution patterns.
Furo[3,2-b]pyridine: Another isomer of furopyridine with a different ring fusion pattern.
The uniqueness of this compound lies in its specific substitution pattern and its potential as a dual kinase inhibitor, which distinguishes it from other furopyridines .
属性
分子式 |
C13H9NO2 |
|---|---|
分子量 |
211.22 g/mol |
IUPAC 名称 |
4-phenoxyfuro[3,2-c]pyridine |
InChI |
InChI=1S/C13H9NO2/c1-2-4-10(5-3-1)16-13-11-7-9-15-12(11)6-8-14-13/h1-9H |
InChI 键 |
WLEPXEHIIUVIPQ-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)OC2=NC=CC3=C2C=CO3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2,5-difluoro-N-[2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]benzenesulfonamide](/img/structure/B14118791.png)
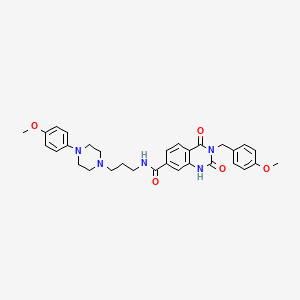
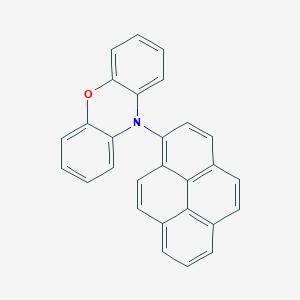
![1-methyl-3-(2-oxopropyl)-7-phenyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14118810.png)
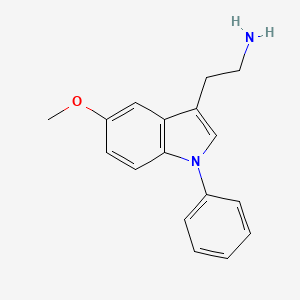

![1-[2-[1-(2,6-Dimethylphenyl)-1H-tetrazol-5-yl]tricyclo[3.3.1.13,7]dec-2-yl]piperazine](/img/structure/B14118825.png)
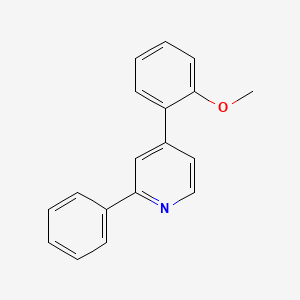
![N-(4-butylphenyl)-2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14118833.png)

![N-(2,3-dimethylphenyl)-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14118852.png)
![Benzene, 1-methyl-4-[(phenylethynyl)sulfonyl]-](/img/structure/B14118864.png)
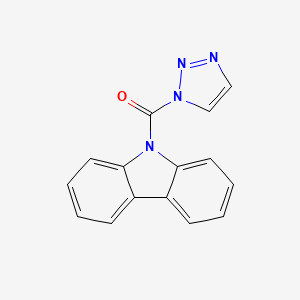
![3-Phenyl-3,4-dihydrodibenzo[b,d]furan-1(2H)-one](/img/structure/B14118868.png)
